Cas no 146478-72-0 (FR901464)

FR901464 structure
FR901464 structure
商品名:FR901464
CAS番号:146478-72-0
MF:C27H41NO8
メガワット:507.624
MDL:MFCD27665477
CID:176052
PubChem ID:10553647

FR901464 化学的及び物理的性質

名前と識別子

    • 2-Pentenamide,4-(acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-,(2Z,4S)-
    • [(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
    • 2-Pentenamide,4-(acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-
    • 2-Pentenamide,4-(acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-,(2Z,4S)
    • FR901464
    • (1S,2E)-4-{[(2R,5S,6S)-6-{(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]amino}-1-methyl-4-oxobut-2-en-1-yl acetate
    • FR-901464
    • WB-2663B
    • WB 2663B
    • FR 901464
    • CID 6448738
    • PJKVJJDQXZARCA-QHYZBLTGSA-N
    • 2-Pentenamide, 4-(acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-, (2Z,4S)-
    • HY-16212
    • CHEBI:65915
    • (2S,3Z)-5-{[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]amino}-5-oxopent-3-en-2-yl acetate
    • (S,Z)-5-(((2R,3R,5S,6S)-6-((2E,4E)-5-((3R,4R,5R,7S)-4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dien-1-yl)-2,5-dimethyltetrahydro-2H-pyran-3-yl)amino)-5-oxopent-3-en-2-yl acetate
    • Q27134411
    • AKOS040751857
    • CHEMBL494107
    • CS-0006188
    • 146478-72-0
    • LMFA08020177
    • MS-29435
    • (2Z,4S)-4-(Acetyloxy)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]tetrahydro-2,5-dimethyl-2H-pyran-3-yl]-2-pentenamide
    • SCHEMBL12738778
    • DTXSID801098397
    • [(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
    • [(E,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate
    • GLXC-19166
    • DA-63610
    • FR-901464?
    • MDL: MFCD27665477
    • インチ: 1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1
    • InChIKey: PJKVJJDQXZARCA-AYSBKWRUSA-N
    • ほほえんだ: O1C([H])([H])C21C([H])([H])[C@@](C([H])([H])[H])(O[H])O[C@]([H])(/C(/[H])=C(\[H])/C(/C([H])([H])[H])=C(\[H])/C([H])([H])[C@@]1([H])[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([C@@]([H])(C([H])([H])[H])O1)N([H])C(/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])[H])OC(C([H])([H])[H])=O)=O)[C@@]2([H])O[H]

計算された属性

  • せいみつぶんしりょう: 507.28321727 g/mol
  • どういたいしつりょう: 507.28321727 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 36
  • 回転可能化学結合数: 9
  • 複雑さ: 900
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 3
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 507.6
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 127

じっけんとくせい

  • 色と性状: Solid powder
  • 密度みつど: 1.21
  • ふってん: 702.7°Cat760mmHg
  • フラッシュポイント: 378.8°C
  • 屈折率: 1.553
  • ようかいど: DMSO : 100 mg/mL (197.00 mM; Need ultrasonic)
  • PSA: 130.34000
  • LogP: 3.15270

FR901464 セキュリティ情報

  • シグナルワード:Warning
  • ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

FR901464 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1106015-10mg
Fr901464
146478-72-0 95%
10mg
$2300 2024-07-23
TargetMol Chemicals
T31866-50 mg
FR901464
146478-72-0 98.47%
50mg
¥ 36,491 2023-07-11
eNovation Chemicals LLC
Y1106015-10mg
Fr901464
146478-72-0 98%
10mg
$2300 2025-02-24
TargetMol Chemicals
T31866-25mg
FR901464
146478-72-0 98.47%
25mg
¥ 15300 2024-07-20
1PlusChem
1P00ASKU-5mg
FR901464
146478-72-0 99%
5mg
$1410.00 2024-06-20
A2B Chem LLC
AF02798-100mg
FR901464
146478-72-0 99%
100mg
$9835.00 2024-04-20
TargetMol Chemicals
T31866-50mg
FR901464
146478-72-0 98.47%
50mg
¥ 19800 2024-07-20
Biosynth
WFA47872-1 mg
FR 901464
146478-72-0
1mg
$429.00 2022-12-28
Biosynth
WFA47872-5 mg
FR 901464
146478-72-0
5mg
$1,394.25 2022-12-28
MedChemExpress
HY-16212-5mg
FR901464
146478-72-0 99.79%
5mg
¥12000 2023-08-31

FR901464 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:146478-72-0)FR901464
A946945
清らかである:99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/100mg
価格 ($):360.0/1080.0/1728.0/3465.0/8820.0